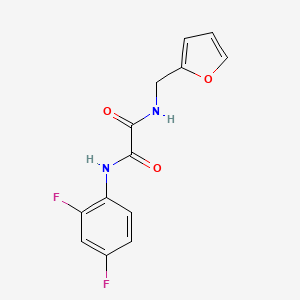

N'-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)oxamide, also known as DFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFO is a small molecule inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of cellular responses to low oxygen levels.

Aplicaciones Científicas De Investigación

Polymer Science and Material Chemistry

Furan derivatives, like N'-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)oxamide, are instrumental in the development of sustainable materials. For instance, furanic-aliphatic polyamides, derived from furan-2,5-dicarboxylic acid, have been identified as promising alternatives to traditional polyphthalamides, offering high-performance materials of great commercial interest. Such polymers are produced via enzymatic polymerization, showcasing significant potential in producing materials with desirable thermal and mechanical properties (Jiang et al., 2015).

Medicinal Chemistry and Drug Design

Furan-based compounds have shown a broad spectrum of biological activities, making them valuable scaffolds in drug design. Research has demonstrated the potential of furan derivatives in creating new drugs with anti-inflammatory, antibacterial, and antiviral properties. For example, studies on furan-2,5-dicarboxylic acid derivatives have explored their utility in synthesizing polyester and polyether polymers for memory device applications, highlighting the impact of the linkage group on the memory behavior of the resulting polymers (Chen et al., 2013).

Advanced Material Applications

The reactivity of furan derivatives with other compounds has facilitated the development of materials with specific functionalities. For instance, the reaction of diphenyl(phenylethynyl)selenonium salts with active methylene compounds has led to the synthesis of furan derivatives via intermediates known as oxyselenuranes. These reactions not only underscore the synthetic utility of furan derivatives but also open pathways for creating materials with tailored properties (Kataoka et al., 1998).

Propiedades

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O3/c14-8-3-4-11(10(15)6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXWDFCOXFGVEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B2712526.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2712527.png)

![6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2712534.png)

![3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2712535.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B2712537.png)

![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)